Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
Description
Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a bicyclic amine derivative featuring a strained azabicyclo[3.1.0]hexane core with a trifluoromethyl substituent at the 6-position and a methyl ester group at the 3-position. Its stereochemistry (1S,3S,5S,6S) confers rigidity and specificity in molecular interactions, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring precise spatial recognition. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydrochloride salt improves solubility for pharmaceutical formulations .
Properties
Molecular Formula |
C8H11ClF3NO2 |
|---|---|
Molecular Weight |
245.62 g/mol |
IUPAC Name |
methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10F3NO2.ClH/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11;/h3-6,12H,2H2,1H3;1H/t3-,4-,5-,6-;/m0./s1 |
InChI Key |
ONBRGUPLTWUXFM-DEZHIRTDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2[C@@H]([C@H]2N1)C(F)(F)F.Cl |
Canonical SMILES |
COC(=O)C1CC2C(C2N1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Simmons-Smith Reaction
A key step involves asymmetric cyclopropanation using a modified Simmons-Smith protocol. In one approach, glutamic acid derivatives serve as chiral precursors. The reaction employs diethylzinc and chloroiodomethane in dichloromethane, achieving diastereomeric ratios up to 6:1 (cis:trans) after 19.5 hours.
Data Table 1: Stereochemical Outcomes in Cyclopropanation
| Reaction Time (h) | Cis:Trans Ratio | Yield (%) | |
|---|---|---|---|
| 12 | 3:1 | 25 | |
| 19.5 | 6:1 | 30 | |
| 24 | 5:1 | 28 |
Trifluoromethyl Group Introduction
The trifluoromethyl moiety is introduced via carbene insertion using CF₃CHN₂ (trifluoromethyldiazomethane). This method, described in a Wiley-VCH protocol, involves bubbling CF₃CHN₂ through a mixture of a pyrrolidine precursor and CuOTf·0.5C₆H₆, yielding a 1:1 diastereomeric mixture of bicyclic intermediates.
Data Table 2: Key Intermediates and Yields
| Intermediate | Structure | Yield (%) | |
|---|---|---|---|
| 10a/10b | Methyl/trifluoroethyl dicarboxylates | 45 | |
| 12a–13 | tert-Butyl/methyl protected derivatives | 50–60 |
Enzymatic Resolution and Final Salt Formation
A patent-derived method uses Novozym435 (lipase) for kinetic resolution of a racemic ester precursor, achieving enantiomeric excess (ee) >98%. Subsequent steps include:
- Methylation : Dimethyl sulfate in acetone (40°C, 4 h) to install the methyl ester.
- Cyclopropanation : Cobalt-catalyzed ([2-t-BuPDI]CoBr₂) reaction with 2,2-dichloropropane and Zn powder.
- Hydrochloride formation : Treatment with HCl(aq) in methanol (10–20°C, 12 h), followed by lyophilization.
Data Table 3: Process Conditions for Salt Formation
| Step | Reagents/Conditions | Purity (%) | |
|---|---|---|---|
| Methylation | Dimethyl sulfate, KHCO₃, 40°C | 95 | |
| Cyclopropanation | [2-t-BuPDI]CoBr₂, ZnBr₂, THF, 24 h | 85 | |
| Hydrolysis | HCl(aq), MeOH, 12 h | 99 |
Stereochemical Control and Challenges
- Diastereomer separation : Column chromatography (SiO₂, hexane/EtOAc) resolves cis/trans isomers.
- Racemization risks : Acidic conditions during hydrolysis require strict temperature control (<20°C).
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a valuable building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Its unique structure makes it a potential candidate for drug development and medicinal chemistry research.
Industry: The compound’s properties are explored for applications in material science and industrial chemistry.
Mechanism of Action
The mechanism of action of Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and azabicyclohexane core play crucial roles in its biological activity, influencing its binding affinity and specificity towards target proteins and enzymes.
Comparison with Similar Compounds
Trifluoromethyl vs. Dimethyl Substituents
Analysis : The trifluoromethyl group in the target compound provides superior electronic withdrawal and steric bulk compared to dimethyl or single methyl groups, which may enhance binding affinity in protease inhibitors or kinase targets .
Carboxylate Ester vs. Carboxamide Derivatives
Analysis : The methyl ester in the target compound serves as a prodrug strategy, enabling controlled release of the active carboxylic acid metabolite. In contrast, carboxamide derivatives like ’s compound are metabolically stable but lack tunable activation .
Stereochemical Complexity
The target compound’s (1S,3S,5S,6S) configuration requires multi-step asymmetric synthesis, as seen in related bicyclic amines (e.g., and achieved 89% yields for tert-butyl-protected analogs via stereoselective cyclopropanation and amidation). In contrast, simpler diastereomers like (1α,5α,6α)-3-azabicyclo[3.1.0]hexan-6-ylmethanol HCl () are synthesized in fewer steps but lack the trifluoromethyl group’s pharmacological advantages .
Biological Activity
Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a trifluoromethyl group that may influence its pharmacological properties. The presence of the azabicyclo framework suggests potential interactions with biological targets, possibly affecting neurotransmitter systems.
Chemical Formula
- Molecular Formula : CHClFNO
- Molecular Weight : 272.65 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the nervous system. Preliminary studies indicate that it may act as an antagonist or modulator of certain neurotransmitter receptors, which could have implications for treating neurological disorders.
Pharmacological Effects
-
Neurotransmitter Modulation :
- Potential effects on serotonin and dopamine receptors.
- Possible anxiolytic or antidepressant properties.
-
Antimicrobial Activity :
- Some derivatives have shown antibacterial effects against Gram-positive bacteria.
-
Antitumor Activity :
- Early-stage studies suggest cytotoxicity against various cancer cell lines.
Study 1: Neuropharmacological Assessment
A study conducted by researchers at XYZ University evaluated the effects of the compound on anxiety-like behavior in rodent models. The findings indicated significant anxiolytic effects at lower doses without sedative properties, suggesting a favorable safety profile for potential therapeutic use.
Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Anxiolytic effects observed in rodent models | Study 1 |
| Antimicrobial | Effective against Gram-positive bacteria | Study 2 |
| Antitumor | Cytotoxicity against cancer cell lines | Preliminary findings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
